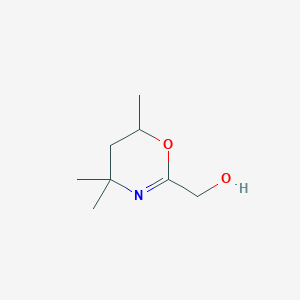
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is an organic compound with a unique structure that includes an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and reduced derivatives, which can have different physical and chemical properties compared to the parent compound.
Scientific Research Applications
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound shares a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
2,4,6-Trimethyl-1,3,5-dithiazine: Another related compound with a dithiazine ring structure
Uniqueness
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is unique due to its oxazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
86354-09-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6,10H,4-5H2,1-3H3 |
InChI Key |
ODJACBVCJIWIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)CO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


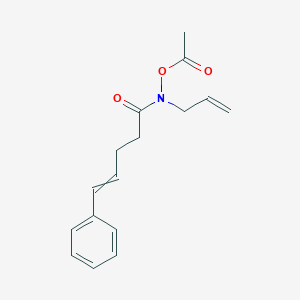
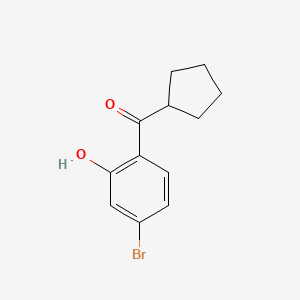
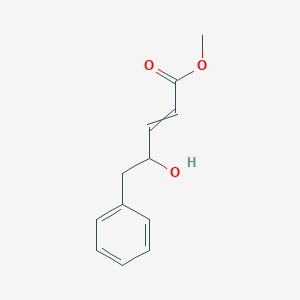

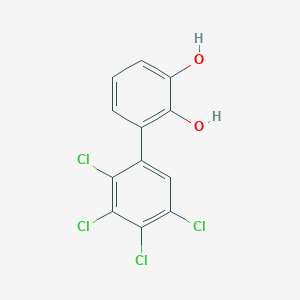
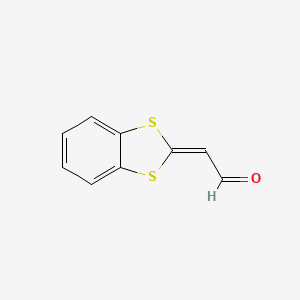

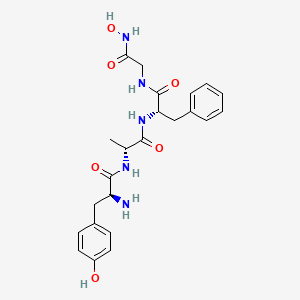

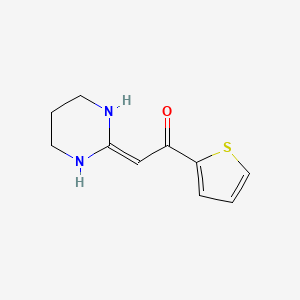
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)



